molecular formula C9H6IN B1339040 5-Iodoisoquinoline CAS No. 58142-99-7

5-Iodoisoquinoline

Cat. No.: B1339040
CAS No.: 58142-99-7
M. Wt: 255.05 g/mol
InChI Key: CUILFTFMBBGSFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Iodoisoquinoline is the SARM1 NADase . SARM1, or Sterile Alpha and TIR Motif Containing 1, is a key molecule involved in programmed axonal degeneration . The role of SARM1 is to degrade nicotinamide adenine dinucleotide (NAD+), a key metabolite in the programmed axon degeneration pathway .

Mode of Action

This compound acts as a potent and selective inhibitor of SARM1 NADase . It inhibits the NAD+ hydrolase activity of SARM1, thereby preventing the degradation of NAD+ . This inhibition is achieved through a base exchange with the nicotinamide (NAM) moiety of NAD+ .

Biochemical Pathways

By inhibiting SARM1 NADase, this compound affects the programmed axon degeneration pathway . This pathway is responsible for the degeneration of axons, a process that can lead to peripheral neuropathy . By preserving the levels of NAD+, this compound prevents axon degeneration and protects neurons .

Pharmacokinetics

It is known that the compound is potent, with an ic50 value of 75 nm for sarm1 nadase . The compound is also reversible, meaning it can bind and unbind from its target

Result of Action

The result of this compound’s action is the protection of axons from degeneration . In vitro, it has been shown to decrease cyclic adenosine diphosphate ribose (cADPR) levels in mouse dorsal root ganglia (DRG) neurons, and protect mouse DRG and iPSC-derived human motor neurons against axonal degeneration . In axons with rotenone-induced mitochondrial injury, this compound rescues axons displaying indicators of degeneration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. The peak efficacy of this compound is seen at 30 µM . Additionally, the presence of other molecules, such as rotenone, can influence the compound’s action

Biochemical Analysis

Biochemical Properties

5-Iodoisoquinoline plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is sterile alpha and TIR motif containing 1 (SARM1) NADase. This compound inhibits the NADase activity of SARM1, which is crucial for the regulation of nicotinamide adenine dinucleotide (NAD+) levels within cells . This inhibition is significant because it helps protect axons from degeneration induced by axotomy or mitochondrial dysfunction . The interaction between this compound and SARM1 NADase involves a base exchange with the nicotinamide moiety of NAD+, resulting in the formation of a potent inhibitor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to protect axons from degeneration by inhibiting the SARM1-dependent cell destruction pathway . This protection is achieved through the preservation of NAD+ levels and the prevention of neurofilament light chain release from severed axons . Additionally, this compound influences cell signaling pathways by modulating the levels of cyclic adenosine diphosphate ribose (cADPR), a secondary messenger involved in calcium signaling . This modulation impacts gene expression and cellular metabolism, contributing to the overall neuroprotective effects of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with SARM1 NADase. By binding to the enzyme, this compound inhibits its NADase activity, thereby preventing the hydrolysis of NAD+ . This inhibition is crucial for maintaining NAD+ levels within cells, which is essential for cellular energy metabolism and survival . Furthermore, this compound’s ability to modulate cADPR levels suggests that it may also influence other signaling pathways that depend on this secondary messenger . The compound’s neuroprotective effects are primarily attributed to its ability to prevent axonal degeneration and maintain cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -80°C . Its stability can be affected by prolonged exposure to light and moisture . In in vitro studies, this compound has demonstrated long-term protective effects on neuronal cells, with significant axonal protection observed even after extended periods of treatment . In in vivo studies, the compound has shown sustained neuroprotective effects, although its efficacy may decrease over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SARM1 NADase activity and provides robust axonal protection . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a peak efficacy at around 30 µM, beyond which the protective effects plateau and adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate NAD+ levels within cells. The compound interacts with SARM1 NADase, inhibiting its activity and preventing the hydrolysis of NAD+ . This interaction is crucial for maintaining cellular energy metabolism and preventing axonal degeneration . Additionally, this compound may influence other metabolic pathways that depend on NAD+ and cADPR, further contributing to its neuroprotective effects . The compound’s metabolism involves its conversion to a bona fide inhibitor through base exchange with the nicotinamide moiety of NAD+ .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and accumulate in neural tissues . In neuronal cells, this compound is primarily localized in the cytoplasm, where it interacts with SARM1 NADase and other biomolecules involved in NAD+ metabolism . The compound’s transport and distribution are crucial for its neuroprotective effects, as they determine its availability and efficacy within target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its effects on NAD+ metabolism and axonal protection . The compound’s activity is influenced by its localization, as it needs to interact with SARM1 NADase and other biomolecules within the cytoplasm to exert its neuroprotective effects . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSRM-3716 involves the iodination of isoquinoline. The reaction typically requires isoquinoline as the starting material, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of DSRM-3716 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is produced in bulk using large reactors, and the purification process is scaled up accordingly. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

DSRM-3716 primarily undergoes substitution reactions due to the presence of the iodine atom on the isoquinoline ring. It can also participate in base-exchange reactions with nicotinamide adenine dinucleotide (NAD+), which is crucial for its inhibitory activity against SARM1 .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would result in the formation of an aminoisoquinoline derivative .

Properties

IUPAC Name

5-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILFTFMBBGSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464455
Record name 5-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-99-7
Record name 5-Iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58142-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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